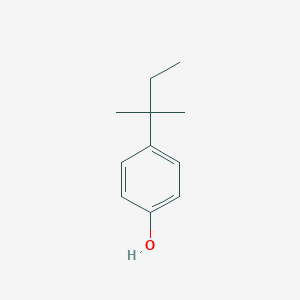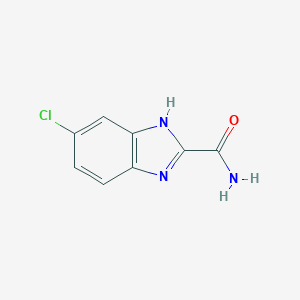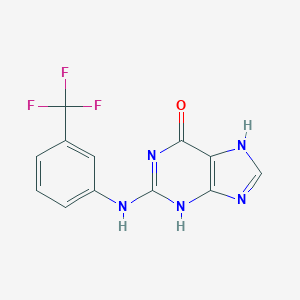
N(2)-(3-Trifluoromethylphenyl)guanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N(2)-(3-Trifluoromethylphenyl)guanine (TFMG) is a chemical compound that belongs to the class of guanine analogs. It was first synthesized in 1995 by researchers at the University of California, San Francisco. TFMG has gained significant attention in the scientific community due to its potential applications in cancer research and drug development.
Wirkmechanismus
N(2)-(3-Trifluoromethylphenyl)guanine exerts its antitumor activity by inhibiting the activity of DNA polymerase alpha. DNA polymerase alpha is an enzyme that is required for the initiation of DNA replication. N(2)-(3-Trifluoromethylphenyl)guanine binds to the active site of DNA polymerase alpha and prevents the enzyme from adding nucleotides to the growing DNA chain. This results in the accumulation of DNA damage and ultimately leads to cell death.
Biochemische Und Physiologische Effekte
N(2)-(3-Trifluoromethylphenyl)guanine has been shown to have a significant impact on the biochemical and physiological processes of cancer cells. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. N(2)-(3-Trifluoromethylphenyl)guanine also inhibits the expression of genes that are involved in cell cycle regulation, DNA repair, and angiogenesis. These effects contribute to the inhibition of cancer cell growth and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
N(2)-(3-Trifluoromethylphenyl)guanine has several advantages for lab experiments. It is a potent inhibitor of DNA polymerase alpha and has been shown to have antitumor activity in vitro. N(2)-(3-Trifluoromethylphenyl)guanine also has good solubility in water, which makes it easy to use in experiments. However, N(2)-(3-Trifluoromethylphenyl)guanine has some limitations. It is not very stable and can degrade over time, which can affect the results of experiments. N(2)-(3-Trifluoromethylphenyl)guanine is also toxic to normal cells, which can limit its use in vivo.
Zukünftige Richtungen
N(2)-(3-Trifluoromethylphenyl)guanine has shown great potential as a therapeutic agent for cancer treatment. Future research should focus on optimizing the synthesis method of N(2)-(3-Trifluoromethylphenyl)guanine to improve its stability and reduce toxicity. Further studies are needed to determine the efficacy of N(2)-(3-Trifluoromethylphenyl)guanine in vivo and to evaluate its potential as a combination therapy with other anticancer agents. Additionally, more research is needed to understand the mechanism of action of N(2)-(3-Trifluoromethylphenyl)guanine and its impact on normal cells.
Synthesemethoden
The synthesis of N(2)-(3-Trifluoromethylphenyl)guanine involves a series of chemical reactions that start with the reaction of 3-trifluoromethylphenyl isocyanate with guanine. This reaction produces N-(3-trifluoromethylphenyl)guanidine, which is then reacted with methyl iodide to produce N-methyl-N-(3-trifluoromethylphenyl)guanidine. The final step involves the reaction of N-methyl-N-(3-trifluoromethylphenyl)guanidine with sodium methoxide to produce N(2)-(3-Trifluoromethylphenyl)guanine.
Wissenschaftliche Forschungsanwendungen
N(2)-(3-Trifluoromethylphenyl)guanine has been extensively used in cancer research as a potential therapeutic agent. It has been shown to inhibit the growth of cancer cells by selectively targeting the DNA synthesis pathway. N(2)-(3-Trifluoromethylphenyl)guanine is a potent inhibitor of human DNA polymerase alpha, which is an essential enzyme for DNA replication. Inhibition of DNA polymerase alpha leads to the accumulation of DNA damage and cell death. N(2)-(3-Trifluoromethylphenyl)guanine has also been shown to inhibit the growth of drug-resistant cancer cells, making it a potential candidate for the development of new cancer therapies.
Eigenschaften
CAS-Nummer |
123994-68-3 |
|---|---|
Produktname |
N(2)-(3-Trifluoromethylphenyl)guanine |
Molekularformel |
C12H8F3N5O |
Molekulargewicht |
295.22 g/mol |
IUPAC-Name |
2-[3-(trifluoromethyl)anilino]-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C12H8F3N5O/c13-12(14,15)6-2-1-3-7(4-6)18-11-19-9-8(10(21)20-11)16-5-17-9/h1-5H,(H3,16,17,18,19,20,21) |
InChI-Schlüssel |
IOWPKEYIXBBDOQ-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)NC2=NC(=O)C3=C(N2)N=CN3)C(F)(F)F |
SMILES |
C1=CC(=CC(=C1)NC2=NC3=C(C(=O)N2)NC=N3)C(F)(F)F |
Kanonische SMILES |
C1=CC(=CC(=C1)NC2=NC(=O)C3=C(N2)N=CN3)C(F)(F)F |
Synonyme |
N(2)-(3-trifluoromethylphenyl)guanine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-Difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 2-methylpropanoate](/img/structure/B45022.png)
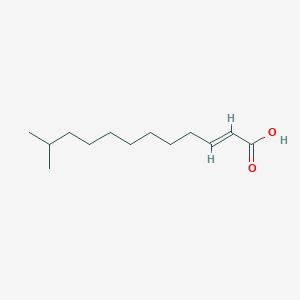
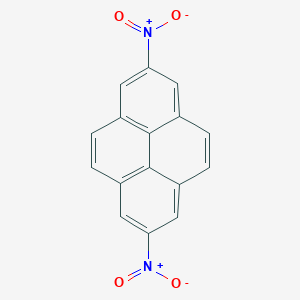
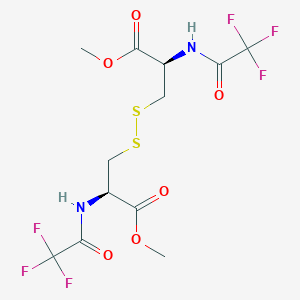
![9-Borabicyclo[3.3.1]nonane, 9-[(1-methylethyl)thio]-](/img/structure/B45033.png)
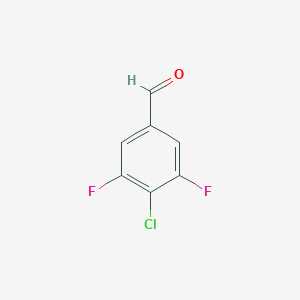
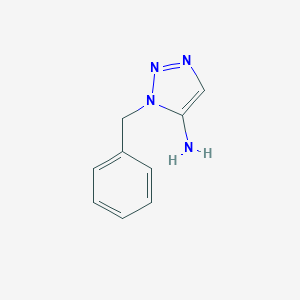
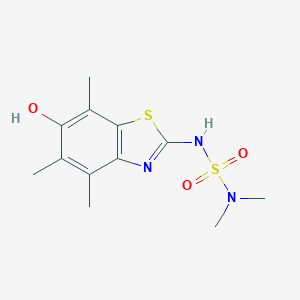
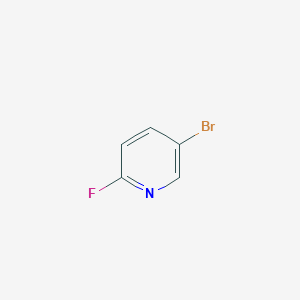
![5-Iodo-2-methyl-1H-benzo[D]imidazole](/img/structure/B45045.png)
![2-Anilino-5-[(4,6-dichloro-1,3-benzothiazol-2-yl)diazenyl]-6-[2-[2-[[4-(3-ethoxypropylamino)-6-fluoro-1,3,5-triazin-2-yl]oxy]ethoxy]ethylamino]-4-methylpyridine-3-carbonitrile](/img/structure/B45049.png)
